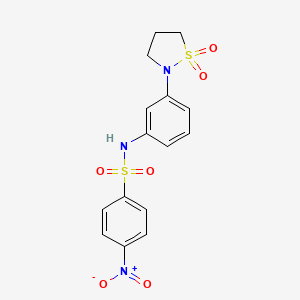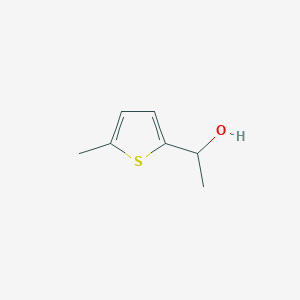
1-(5-Methyl-2-thienyl)ethanol
Vue d'ensemble
Description
1-(5-Methyl-2-thienyl)ethanol is a chemical compound that is widely used in scientific research due to its unique properties. This compound is also known as α-terpineol, and it is a colorless liquid with a pleasant odor. It is commonly used in the production of perfumes, flavorings, and other products due to its aromatic properties. In
Applications De Recherche Scientifique
Corrosion Inhibition
Thiophene derivatives, including 1-(5-Methyl-2-thienyl)ethanol, find applications as corrosion inhibitors. These compounds play a crucial role in protecting metals and alloys from degradation due to environmental factors such as moisture, acids, and salts. By forming a protective layer on the metal surface, they prevent or reduce corrosion. Researchers have investigated their effectiveness in various industrial settings, including pipelines, oil refineries, and chemical plants .
Organic Semiconductors
Thiophene-based molecules contribute significantly to the field of organic electronics. Specifically, 1-(5-Methyl-2-thienyl)ethanol and its derivatives are utilized in organic semiconductors. These materials exhibit unique electronic properties, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (solar cells), and organic light-emitting diodes (OLEDs). Their π-conjugated structures allow efficient charge transport, making them valuable components in electronic devices .
- Antihypertensive and Anti-atherosclerotic : Certain thiophene-based drugs have shown promise in managing hypertension and preventing atherosclerosis .
Synthesis Methods
The synthesis of thiophene derivatives involves several methods, including condensation reactions. Notably, Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are commonly employed. For instance, the Gewald reaction produces aminothiophene derivatives by condensing sulfur, an α-methylene carbonyl compound, and an α-cyano ester. These synthetic routes enable the creation of diverse thiophene-based compounds for various applications .
Propriétés
IUPAC Name |
1-(5-methylthiophen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXKZGQLEUXLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-2-thienyl)ethanol | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-difluorobutanoic acid](/img/structure/B2592252.png)
![4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B2592253.png)
![2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2592255.png)
![(Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one](/img/structure/B2592257.png)
![7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2592258.png)
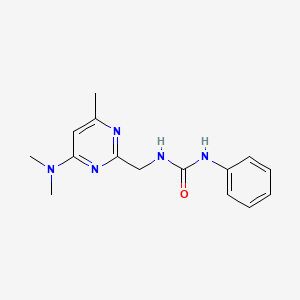
![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2592262.png)
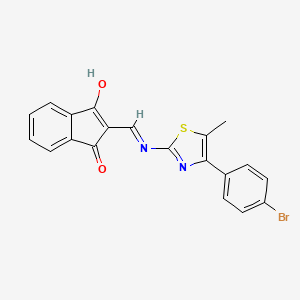
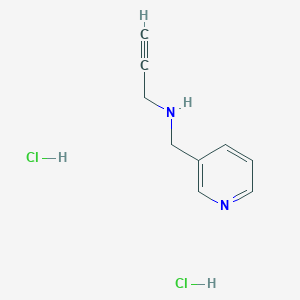
methanone](/img/structure/B2592267.png)
![N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2592270.png)
